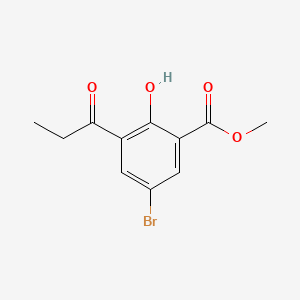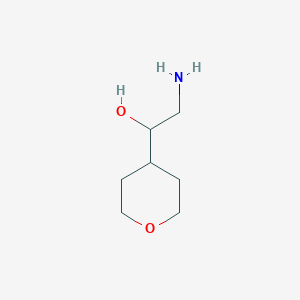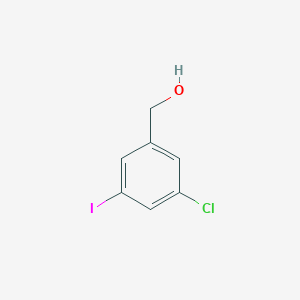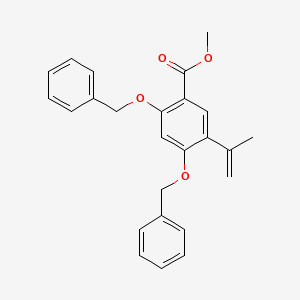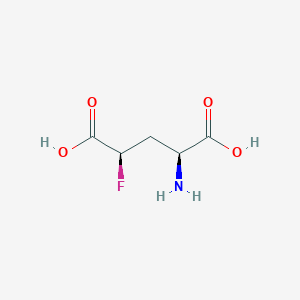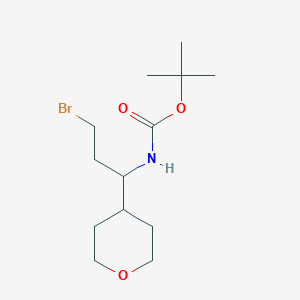
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is an organic compound that features a bromine atom, a Boc-protected amino group, and a tetrahydropyranyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the tetrahydropyranyl group: This step involves the formation of the tetrahydropyranyl ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.
Cyclization reactions: The tetrahydropyranyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.
Bases and nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include substituted derivatives, deprotected amines, and cyclized compounds with enhanced structural complexity.
科学的研究の応用
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane has several scientific research applications, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds due to its versatile reactivity.
Biological studies: Utilized in the synthesis of biologically active molecules for research purposes.
Industrial applications: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions. The tetrahydropyranyl group provides structural stability and can be involved in cyclization reactions to form more complex structures.
類似化合物との比較
Similar Compounds
1-(Boc-amino)-3-chloro-1-(4-tetrahydropyranyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(4-tetrahydropyranyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-fluoro-1-(4-tetrahydropyranyl)propane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its halogenated analogs. The combination of the Boc-protected amino group and the tetrahydropyranyl group also contributes to its versatility in various chemical transformations.
特性
CAS番号 |
924817-72-1 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
2-ethyl-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-9-11-10-7(2)5-4-6-8(10)12-9/h4-6H,3H2,1-2H3 |
InChIキー |
ICQIHVTUHPYHQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CCOCC1 |
正規SMILES |
CCC1=NC2=C(C=CC=C2O1)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







